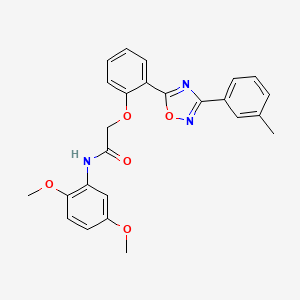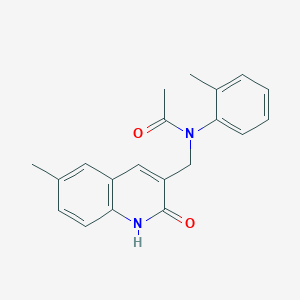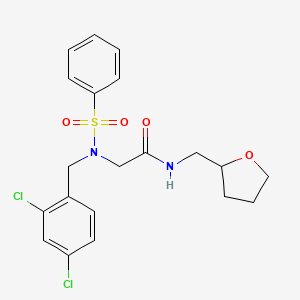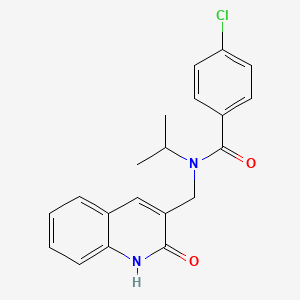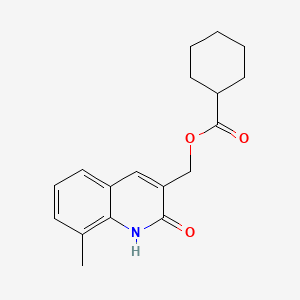
(2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate, also known as Clioquinol, is an organic compound that has been used in scientific research for several decades. It is a hydroxyquinoline derivative that has been shown to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
科学的研究の応用
(2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate has been used in a variety of scientific research applications, including as an antifungal agent, an anticancer agent, and a potential treatment for neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that this compound exhibits potent antifungal activity against a range of fungal species, including Candida albicans and Aspergillus fumigatus. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Furthermore, this compound has been shown to reduce the accumulation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease.
作用機序
The mechanism of action of (2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate is not fully understood, but it is believed to involve the chelation of metal ions such as copper and zinc. This compound has been shown to inhibit the activity of enzymes that require metal ions for their function, such as superoxide dismutase and amyloid beta peptide-degrading enzymes. In addition, this compound has been shown to disrupt the formation of metal ion complexes that are involved in the formation of amyloid beta plaques in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of metal ion-dependent enzymes, the disruption of metal ion complexes involved in amyloid beta plaque formation, and the reduction of amyloid beta plaque accumulation in the brain. In addition, this compound has been shown to exhibit antifungal, antiviral, and anticancer properties. However, the effects of this compound on human health are not fully understood, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
(2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate has several advantages for use in lab experiments, including its availability, relatively low cost, and ease of synthesis. In addition, this compound exhibits a range of biological activities that make it a useful tool for investigating various biological processes. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
将来の方向性
There are several future directions for the research of (2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate, including the investigation of its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease, the development of new synthetic methods for this compound, and the investigation of its potential as an anticancer agent. In addition, further research is needed to determine the safety and efficacy of this compound for use in humans, and to investigate its potential as a therapeutic agent for a range of diseases and conditions.
合成法
(2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate can be synthesized through several methods, including the reaction of 8-hydroxyquinoline with methyl chloroformate, followed by the reaction with cyclohexanecarboxylic acid. Another method involves the reaction of 8-hydroxyquinoline with chloroacetyl chloride, followed by the reaction with cyclohexanecarboxylic acid. The synthesis of this compound is relatively straightforward, and the compound is readily available for scientific research purposes.
特性
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-6-5-9-14-10-15(17(20)19-16(12)14)11-22-18(21)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZPEUPSOJIERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
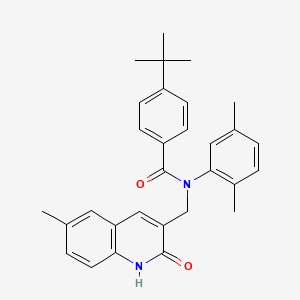


![(E)-2-methyl-N'-(4-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691203.png)

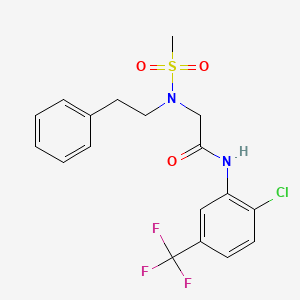
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7691223.png)
![1-(4-fluorobenzoyl)-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691234.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7691242.png)
